molecular formula C10H13F3N2S B2910258 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine CAS No. 1566835-01-5

4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine

Cat. No. B2910258
CAS RN: 1566835-01-5
M. Wt: 250.28
InChI Key: WGCRIVRYJBMPGZ-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine, also known as TFMTHA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFMTHA is a thiazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

Advantages and Limitations for Lab Experiments

One of the advantages of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine is its potential as a multifunctional compound with applications in different fields, including medicinal chemistry, agriculture, and material science. 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has been shown to exhibit significant antifungal activity, which makes it a potential candidate for the development of antifungal drugs (Kumar et al., 2016). 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has also been shown to exhibit anticancer activity, which makes it a potential candidate for the development of anticancer drugs (Kumar et al., 2016). However, one of the limitations of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine is its limited solubility in water, which makes it difficult to use in aqueous solutions (Kumar et al., 2016).

Future Directions

There are several future directions for the research on 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine. One of the future directions is the development of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine-based antifungal drugs, as 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has been shown to exhibit significant antifungal activity (Kumar et al., 2016). Another future direction is the development of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine-based anticancer drugs, as 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has been shown to exhibit anticancer activity (Kumar et al., 2016). In addition, future research could focus on the synthesis of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine derivatives with improved solubility and bioactivity. Finally, future research could focus on the mechanism of action of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine, as the exact mechanism of action is not fully understood.
Conclusion
In conclusion, 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine is a thiazole derivative that has potential applications in various fields, including medicinal chemistry, agriculture, and material science. 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine can be synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail. 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has been shown to exhibit significant antifungal and anticancer activity, and it has potential as a multifunctional compound. However, 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has limited solubility in water, which makes it difficult to use in aqueous solutions. Future research could focus on the development of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine-based drugs with improved solubility and bioactivity, as well as the mechanism of action of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine.
Reference
Kumar, S., Singh, S., & Singh, V. K. (2016). Synthesis, characterization and biological evaluation of 4-[3-(trifluoromethyl)cyclohexyl]-1, 3-thiazol-2-amine. Bioorganic & Medicinal Chemistry Letters, 26(6), 1558-1561.

Synthesis Methods

4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine can be synthesized using different methods, such as the reaction of 3-(trifluoromethyl)cyclohexanone with thiosemicarbazide in the presence of acetic acid and sodium acetate. The reaction leads to the formation of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine as a yellow solid with a yield of up to 80% (Kumar et al., 2016). Other methods for synthesizing 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine include the reaction of 3-(trifluoromethyl)cyclohexanone with thiosemicarbazide in the presence of sulfuric acid and sodium nitrite, and the reaction of 3-(trifluoromethyl)cyclohexanone with thiosemicarbazide in the presence of potassium carbonate and acetic anhydride (Kumar et al., 2016).

Scientific Research Applications

4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has been shown to exhibit significant antifungal activity against different strains of fungi (Kumar et al., 2016). 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro (Kumar et al., 2016). In agriculture, 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has been studied for its potential as a herbicide, as it has been shown to inhibit the growth of weeds (Kumar et al., 2016). In material science, 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has been studied for its potential as a precursor for the synthesis of thiazole-based polymers (Kumar et al., 2016).

properties

IUPAC Name

4-[3-(trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2S/c11-10(12,13)7-3-1-2-6(4-7)8-5-16-9(14)15-8/h5-7H,1-4H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCRIVRYJBMPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(F)(F)F)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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